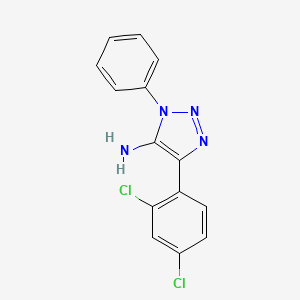![molecular formula C13H16N2O3 B6462209 4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 2549035-28-9](/img/structure/B6462209.png)
4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine (4-OCAP) is a synthetic organic compound that has been studied for its potential uses in medicinal chemistry. It is a heterocyclic compound composed of a pyridine ring and an oxolane ring connected by a carbon bridge. 4-OCAP has been the subject of a number of scientific studies, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
科学的研究の応用
4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine has been studied for its potential applications in medicinal chemistry. It has been shown to have antibacterial and antifungal activity, and has been used in the synthesis of a variety of biologically active compounds, such as peptidomimetics and inhibitors of HIV-1 protease. In addition, this compound has been studied for its potential applications in cancer research, with research focusing on its ability to induce apoptosis in cancer cells.
作用機序
The exact mechanism of action of 4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine is not yet fully understood. However, it is believed that the compound has an effect on the cell membrane, possibly resulting in the disruption of the membrane and the induction of apoptosis. In addition, this compound has been shown to interact with a variety of proteins, including those involved in signal transduction, DNA replication, and cell cycle regulation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound has an inhibitory effect on the growth of a number of bacterial and fungal species. In addition, this compound has been shown to induce apoptosis in cancer cells, and to inhibit the growth of tumor cells in vivo.
実験室実験の利点と制限
4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine has a number of advantages and limitations for use in laboratory experiments. One of the major advantages of this compound is its low toxicity, which makes it suitable for use in a variety of biological studies. In addition, the compound is relatively stable and can be stored for extended periods of time. However, this compound is not water soluble, which can limit its use in certain applications.
将来の方向性
The potential applications of 4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine are still being explored, and there are a number of future directions for research. One area of research is the development of new synthetic methods for the production of this compound. In addition, further studies are needed to explore the mechanism of action of this compound and to identify new biological targets for the compound. Finally, the potential therapeutic applications of this compound need to be further explored.
合成法
4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine can be synthesized from a variety of starting materials, including pyridine, oxalyl chloride, and ethyl azide. The synthesis involves the formation of a carbon bridge between the pyridine and oxalyl chloride, followed by the addition of ethyl azide to the resulting intermediate. This reaction is then followed by a series of steps involving the formation of an iminium ion, a cyclization reaction, and a deprotonation reaction. The final product is this compound.
特性
IUPAC Name |
oxolan-3-yl-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(10-3-6-17-9-10)15-7-12(8-15)18-11-1-4-14-5-2-11/h1-2,4-5,10,12H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTAJPZHYVHZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide](/img/structure/B6462128.png)

![12,14-dibromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462137.png)
![5-propyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462138.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6462145.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B6462153.png)
![4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462160.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide](/img/structure/B6462168.png)
![4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B6462177.png)
![4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462185.png)
![ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate](/img/structure/B6462196.png)
![5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462203.png)
![4-{[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462216.png)
![N-[1-(3,3-difluorocyclobutanecarbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462218.png)
